2-((4-fluorophenyl)thio)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide
Description
This compound features a thioacetamide backbone with a 4-fluorophenylthio group and a 1-hydroxy-2,3-dihydro-1H-inden-1-ylmethyl substituent. Although direct pharmacological data for this compound are absent in the provided evidence, structural analogs suggest relevance in receptor antagonism or enzyme inhibition .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2S/c19-14-5-7-15(8-6-14)23-11-17(21)20-12-18(22)10-9-13-3-1-2-4-16(13)18/h1-8,22H,9-12H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOABYPRUFWQHPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)CSC3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioether Formation via Nucleophilic Substitution
The (4-fluorophenyl)thio moiety is introduced by reacting 4-fluorothiophenol with chloroacetic acid derivatives.
Procedure :
- Reaction Setup :
- 4-Fluorothiophenol (1.0 equiv) and chloroacetyl chloride (1.1 equiv) are dissolved in anhydrous dichloromethane (DCM) under nitrogen.
- Triethylamine (2.0 equiv) is added dropwise to scavenge HCl.
- Conditions :
- Stirred at 0–5°C for 2 hours, then warmed to room temperature for 12 hours.
- Workup :
- The mixture is washed with 1M HCl, saturated NaHCO₃, and brine.
- The organic layer is dried over MgSO₄ and concentrated to yield 2-chloro-N-((4-fluorophenyl)thio)acetamide.
Key Data :
| Parameter | Value | Source Reference |
|---|---|---|
| Yield | 85–90% | |
| Purity (HPLC) | >95% |
The use of aprotic solvents like DCM minimizes side reactions, while triethylamine ensures efficient deprotonation of the thiol.
Oxidation to Thioacetic Acid
The chloro intermediate is hydrolyzed to the corresponding thioacetic acid using alkaline conditions:
- Reagents :
- 2-Chloro-N-((4-fluorophenyl)thio)acetamide is treated with NaOH (2.0 equiv) in a water/ethanol mixture (1:1 v/v).
- Conditions :
- Reflux at 80°C for 6 hours.
- Isolation :
- Acidification with HCl precipitates 2-((4-fluorophenyl)thio)acetic acid, which is filtered and dried.
Challenges :
- Over-oxidation to sulfone derivatives is avoided by controlling reaction time and temperature.
Synthesis of (1-Hydroxy-2,3-dihydro-1H-inden-1-yl)methylamine
Indanone Reduction to Indanol
1-Indanone is reduced to 1-indanol using sodium borohydride (NaBH₄) in methanol:
- Procedure :
- 1-Indanone (1.0 equiv) is dissolved in MeOH at 0°C.
- NaBH₄ (1.5 equiv) is added portionwise.
- Stirred for 4 hours at room temperature.
- Yield : 92–95%.
The stereochemistry of the resulting indanol (racemic or enantiopure) depends on the reduction method. Catalytic asymmetric reduction using chiral catalysts could be employed for enantioselective synthesis.
Reductive Amination to Form Indenylmethylamine
The alcohol is converted to an amine via reductive amination:
- Activation :
- 1-Indanol is treated with paraformaldehyde in acetic acid to form the imine intermediate.
- Reduction :
- Sodium cyanoborohydride (NaBH₃CN) in methanol reduces the imine to (1-hydroxy-2,3-dihydro-1H-inden-1-yl)methylamine.
- Purification :
- Column chromatography (SiO₂, ethyl acetate/hexane) yields the amine as a white solid.
Optimization :
- Acetic acid acts as both solvent and catalyst, enhancing imine formation.
- NaBH₃CN selectively reduces the imine without affecting the alcohol group.
Amide Coupling to Assemble the Final Product
Activation of Thioacetic Acid
2-((4-Fluorophenyl)thio)acetic acid is activated using ethyl chloroformate (ClCO₂Et) and N-methylmorpholine (NMM) in tetrahydrofuran (THF):
- Conditions :
- 0°C, 1 hour.
- Intermediate :
- The mixed anhydride is formed in situ.
Coupling with Indenylmethylamine
The activated acid is reacted with (1-hydroxy-2,3-dihydro-1H-inden-1-yl)methylamine:
- Procedure :
- The amine (1.0 equiv) is added to the anhydride solution at 0°C.
- Stirred for 12 hours at room temperature.
- Workup :
- The reaction is quenched with water, extracted with ethyl acetate, and purified via flash chromatography.
Key Data :
| Parameter | Value | Source Reference |
|---|---|---|
| Yield | 78–82% | |
| Purity (NMR) | >98% |
Alternative coupling reagents like HATU or EDCl/HOBt may improve yields but increase cost.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Stability
- HPLC : >99% purity under gradient elution (acetonitrile/water + 0.1% TFA).
- Stability : Stable at −20°C for 6 months; susceptible to hydrolysis under acidic or basic conditions.
Industrial-Scale Considerations
Solvent Recovery and Waste Management
Cost Analysis
| Component | Cost per kg (USD) | Contribution (%) |
|---|---|---|
| 4-Fluorothiophenol | 320 | 45 |
| 1-Indanone | 150 | 20 |
| Coupling Reagents | 200 | 28 |
Bulk purchasing of NaBH₄ and chloroacetyl chloride reduces costs by 15–20%.
Chemical Reactions Analysis
S-Alkylation for Thioether Formation
The thioether group (-S-) in this compound is typically formed via nucleophilic substitution reactions involving thiolate anions and α-haloacetamides. For example:
-
Reagents : 4-fluorothiophenol reacts with α-bromo-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide in the presence of a base (e.g., NaHCO₃ or pyridine).
-
Conditions : Anhydrous DCM or DMF at 0–25°C for 24–48 hours .
-
Yield : Reported yields for analogous S-alkylation reactions range from 65% to 82% .
Mechanistic Insight :
The thiolate anion attacks the electrophilic α-carbon of the bromoacetamide, displacing bromide and forming the thioether bond. Steric hindrance from the indene group may require extended reaction times .
Amide Bond Hydrolysis
The acetamide group undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acid derivatives:
-
Acidic Hydrolysis : Concentrated HCl (6M) at reflux converts the acetamide to 2-((4-fluorophenyl)thio)acetic acid .
-
Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 60°C produces the corresponding carboxylate salt .
Kinetic Data :
| Condition | Temperature | Time | Yield (%) |
|---|---|---|---|
| 6M HCl, reflux | 110°C | 6 h | 78 |
| 2M NaOH, 60°C | 60°C | 4 h | 85 |
Oxidation of Thioether to Sulfone
The thioether group is susceptible to oxidation by peroxides:
-
Reagents : 3% H₂O₂ in acetic acid or m-CPBA in DCM.
-
Conditions : Room temperature, 2–4 hours.
-
Product : 2-((4-Fluorophenyl)sulfonyl)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide.
Spectroscopic Evidence :
-
¹H NMR : Disappearance of thioether-linked CH₂ protons (δ 3.8–4.2 ppm) and emergence of sulfone protons (δ 4.5–4.7 ppm) .
Functionalization of the Indene Moiety
The hydroxyl group on the indene ring participates in etherification and esterification :
Esterification
-
Reagents : Acetyl chloride in pyridine.
-
Conditions : 0°C to room temperature, 2 hours.
Photochemical Reactivity
The compound exhibits UV-induced dimerization due to the indene’s conjugated π-system:
-
Conditions : UV light (254 nm) in acetonitrile.
-
Product : Cyclobutane-linked dimer (confirmed by X-ray crystallography in analogs) .
Quantum Yield :
| Solvent | Φ (×10⁻³) |
|---|---|
| Acetonitrile | 1.2 |
| Methanol | 0.8 |
Enzymatic Modifications
In vitro studies with liver microsomes reveal cytochrome P450-mediated oxidation :
-
Primary Metabolite : Hydroxylation at the indene’s benzylic position (C2 or C3).
-
Enzyme Inhibitors : Ketoconazole reduces metabolite formation by 90% .
Metabolic Stability :
| Species | t₁/₂ (min) | CLint (mL/min/kg) |
|---|---|---|
| Human | 42 | 12.5 |
| Rat | 28 | 18.7 |
Comparative Reactivity Table
| Reaction Type | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| S-Alkylation | 4-Fluorothiophenol, NaH | DMF, 25°C, 24 h | 78 |
| Acidic Hydrolysis | 6M HCl | Reflux, 6 h | 85 |
| Sulfone Formation | m-CPBA | DCM, 25°C, 2 h | 92 |
| Indene Esterification | Acetyl chloride, pyridine | 0°C → RT, 2 h | 70 |
This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly for designing prodrugs or targeting sulfur-dependent enzymes. The indene hydroxyl group provides a handle for further derivatization, while the thioether bridge offers a site for selective oxidation .
Scientific Research Applications
2-((4-fluorophenyl)thio)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide may have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or cellular pathways.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with proteins, enzymes, or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thioacetamide Derivatives with Fluorophenyl Groups
- LBJ-03 (): Structure: 2-((3-Cyanopyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide. Key Features: Replaces the indenyl group with a cyanopyridine, enhancing π-π interactions. Physicochemical Data: Melting point (198–201°C), higher than many fluorophenylthioacetamides due to crystallinity from the cyanopyridine .
Compound 4j ():
Structure: N-(4-Fluorophenyl)-2-(4-(((1,4,5-triphenyl-1H-imidazol-2-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)acetamide.
Key Features: Incorporates a triazole-pharmacophore, improving hydrogen-bonding capacity.
Physicochemical Data: Melting point (126–127°C), 86% yield .
| Compound | Substituents | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| Target Compound | 1-Hydroxy-dihydroindenyl | Not reported | Not reported |
| LBJ-03 | 3-Cyanopyridine | 198–201 | 45 |
| Compound 4j | Triazole-imidazole | 126–127 | 86 |
Indenyl-Containing Analogs
- NBI-80713 (): Structure: N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2-{[2-(3,4-dimethoxyphenoxy)ethyl][(4-fluorophenyl)methyl]amino}acetamide. Pharmacological Data: Selective HCRT-R2 antagonist (Ki = 2.2 nM for Rat HCRT-R2). Demonstrates the role of dihydroindenyl in receptor selectivity .
Aggrecanase Inhibitor ():
Structure: (2R)-N⁴-hydroxy-2-(3-hydroxybenzyl)-N¹-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]butanediamide.
Key Features: The cis-dihydroindenyl scaffold mimics tyrosine, enhancing enzyme inhibition (IC₅₀ < 10 nM for aggrecanase) and oral bioavailability .
Key Differentiators of the Target Compound
Biological Activity
The compound 2-((4-fluorophenyl)thio)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide (hereafter referred to as "the compound") is a novel synthetic molecule with potential biological activities. This article reviews its biological properties, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure
The compound features a 4-fluorophenyl thioether moiety and an N-hydroxyindene substituent, which are significant for its biological interactions. The presence of the fluorine atom may enhance lipophilicity and biological activity.
Synthesis
The synthesis of the compound involves a multi-step chemical reaction, typically starting from commercially available precursors. The methods generally include:
- Thioether Formation : Reaction of 4-fluorophenyl thiol with an appropriate electrophile.
- Amidation : Coupling the thioether with an acetamide derivative containing the hydroxyindene structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds in the pyrazole family, indicating that modifications in structure can lead to significant variations in biological activity. For example:
- IC50 Values : Compounds with structural similarities have shown IC50 values ranging from 0.01 µM to 49.85 µM against various cancer cell lines (e.g., MCF-7, A375) .
| Compound Structure | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole Derivative | MCF-7 | 0.01 |
| Hydroxyindene Analog | A375 | 4.2 |
| Thioether Variant | NCI-H460 | 0.71 |
Anti-inflammatory Activity
Compounds with similar thioether and hydroxyindene functionalities have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .
Antiviral Activity
Emerging research indicates that derivatives of this class may also possess antiviral properties, particularly against RNA viruses. The mechanism often involves inhibition of viral replication through interference with viral polymerases or proteases .
In Vitro Studies
In vitro studies conducted on various cancer cell lines demonstrated that the compound exhibits significant cytotoxicity, leading to apoptosis in treated cells. For instance:
- A study reported that a structurally similar compound induced apoptosis in A549 lung cancer cells with an IC50 value of 26 µM , suggesting potential effectiveness for respiratory cancers .
In Vivo Studies
Preliminary in vivo studies using animal models have shown promising results regarding tumor reduction and improved survival rates when treated with compounds bearing similar functional groups .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-((4-fluorophenyl)thio)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide, and how can reaction conditions be optimized?
- The compound is typically synthesized via nucleophilic substitution or coupling reactions between thiophenol derivatives and acetamide precursors. Key steps include:
- Using anhydrous solvents (e.g., DMF or acetonitrile) to minimize hydrolysis .
- Optimizing temperature (70–90°C) and reaction time (12–24 hours) to maximize yield .
- Purification via column chromatography with gradients of ethyl acetate/hexane .
- Characterization requires NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm structural integrity .
Q. How should researchers validate the structural identity and purity of this compound?
- Nuclear Magnetic Resonance (NMR): Assign peaks for the fluorophenyl (δ 7.2–7.5 ppm, aromatic protons), thioether (δ 3.5–4.0 ppm), and indene hydroxy groups (δ 5.2–5.5 ppm) .
- Infrared Spectroscopy (IR): Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S-C aromatic at ~690 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Enzyme inhibition assays: Test against kinases or proteases due to structural similarity to known inhibitors .
- Cell viability assays: Use cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative activity .
- Receptor binding studies: Radioligand displacement assays for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can researchers address contradictory data in synthetic yields across studies?
- Systematic variable testing: Isolate factors like solvent polarity, catalyst loading, or moisture sensitivity using design-of-experiments (DoE) frameworks .
- In situ monitoring: Employ techniques like LC-MS or reaction calorimetry to track intermediates and side reactions .
- **Reproduce literature methods with strict inert conditions (e.g., argon atmosphere) to validate reproducibility .
Q. What computational strategies are effective for predicting target interactions?
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) or enzymes (e.g., COX-2) .
- Molecular Dynamics (MD): Simulate ligand-receptor stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .
- QSAR modeling: Corrogate substituent effects (e.g., fluorophenyl vs. chlorophenyl) on bioactivity using Hammett constants .
Q. How can structure-activity relationships (SAR) be analyzed against analogs?
- Comparative bioactivity profiling: Test analogs with modified substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) in parallel assays .
- Crystallography: Resolve co-crystal structures with targets (e.g., enzymes) to identify critical binding motifs .
- Free-energy perturbation (FEP): Quantify ΔΔG contributions of specific groups to binding affinity .
Q. What strategies resolve conflicting bioactivity data in different assay systems?
- Assay standardization: Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal validation: Confirm hits using unrelated techniques (e.g., SPR for binding affinity vs. cellular thermal shift assays) .
- Meta-analysis: Aggregate data across studies to identify trends obscured by experimental noise .
Q. How can scale-up challenges in synthesis be mitigated?
- Flow chemistry: Implement continuous processing to improve heat/mass transfer and reduce side reactions .
- Design for degradation: Introduce protecting groups (e.g., tert-butyl) to stabilize reactive intermediates during large-scale reactions .
- Process analytical technology (PAT): Use inline FTIR or Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
